Ethyl (isobutylamino)(oxo)acetate
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Overview
Description
Ethyl (isobutylamino)(oxo)acetate is a chemical compound that can be purchased online for pharmaceutical testing . It is also known by other names such as ethyl 2-(isobutylamino)-2-oxo-acetate and ethyl 2-(2-methylpropylamino)-2-oxoacetate .
Molecular Structure Analysis
The molecular formula of this compound is C8H15NO3 . The molar mass is 173.21 .Scientific Research Applications
Synthesis of α-Ketoamide Derivatives :Ethyl (isobutylamino)(oxo)acetate is used in the synthesis of novel α-ketoamide derivatives. This involves the reaction of N-acetylisatin with 4-aminobenzoic acid, followed by coupling to different amino acid esters using a specific coupling reagent. This process results in high yields and purity of the α-ketoamide derivatives, which are important in pharmaceutical and chemical industries (El‐Faham et al., 2013).
Marine Fungus Compound Synthesis :The compound is involved in the synthesis of new compounds from marine fungus Penicillium sp. Continuous research on this aspect has led to the purification and characterization of new compounds, demonstrating the compound's role in the exploration of natural products for various applications (Wu et al., 2010).
Enantioselective Reduction for ACE Inhibitors :this compound is used in the microbial reduction process to prepare key intermediates in the production of angiotensin-converting enzyme (ACE) inhibitors. The process involves using specific microorganisms for the enantioselective reduction, leading to high enantiomeric excess and yield (Lacerda et al., 2006).
Esterification Process in Chemical Engineering :In chemical engineering, this compound is relevant in the study of the esterification process, particularly in the production of ethyl acetate. It's involved in the exploration of green catalysts and their effects on reaction kinetics, contributing to environmentally friendly and efficient industrial processes (He et al., 2018).
Cyclic GABA-GABOB Analogue Synthesis :The compound plays a role in the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are significant in research on compounds active in learning and memory processes (Pinza & Pifferi, 1978).
Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates :It's used in the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to the formation of 2-aminoalkyloxazole-5-carboxylates, demonstrating its versatility in organic synthesis and pharmaceutical research (Cox et al., 2003).
Biotechnological Production of Ethyl Acetate :The compound is explored in the context of biotechnological production of ethyl acetate, an environmentally friendly solvent. Studies focus on the potential of yeasts like Pichia anomala and Kluyveromyces marxianus to convert sugar into ethyl acetate, offering an alternative to petrochemical processes (Löser et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-methylpropylamino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSSURYJLEFOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.